molecular formula C10H16N2O B6228241 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole CAS No. 1344357-07-8

3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole

Cat. No.: B6228241
CAS No.: 1344357-07-8
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazole is a pyrazole derivative featuring methyl groups at positions 3 and 5 of the heterocyclic ring and a tetrahydropyran-4-yl (oxan-4-yl) group at position 1. The oxan-4-yl substituent is a six-membered oxygen-containing ring, contributing to the compound’s stereoelectronic properties. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable substituents and stability .

Properties

CAS No.

1344357-07-8

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The formation of the pyrazole core in 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole typically begins with the cyclocondensation of a hydrazine derivative and 2,4-pentanedione (acetylacetone). This reaction proceeds via a Knorr-type mechanism, where the hydrazine attacks the diketone’s carbonyl groups, followed by dehydration and aromatization to yield the pyrazole ring. The oxan-4-yl group is introduced either as a pre-functionalized hydrazine or via post-synthetic modification.

Example Protocol from Primary Amines

A modified approach from employs oxan-4-ylamine as the starting material. In this method:

  • Oxan-4-ylamine (1.00 mmol) is reacted with 2,4-pentanedione (1.10 mmol) and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF at 85°C for 1.5 hours.

  • The mixture is cooled, diluted with ethyl acetate, and washed with water.

  • Column chromatography (hexane/ethyl acetate gradient) isolates the product as a yellowish oil.

This method achieves a 38–71% yield, depending on the amine’s steric bulk and reaction time.

Nucleophilic Substitution at the Pyrazole 1-Position

Post-Functionalization of Preformed Pyrazoles

For pyrazoles lacking the oxan-4-yl group, nucleophilic substitution provides a viable pathway. The 1-position of 3,5-dimethyl-1H-pyrazole is alkylated using oxan-4-yl bromide under basic conditions:

  • 3,5-Dimethyl-1H-pyrazole (1.00 mmol) is deprotonated with K₂CO₃ (2.00 mmol) in DMF at 0°C.

  • Oxan-4-yl bromide (1.20 mmol) is added dropwise, and the reaction is stirred at 80°C for 12 hours.

  • Purification via recrystallization (ethanol/water) yields the product.

Challenges and Solutions

  • Competing N2-Alkylation : The use of bulky bases (e.g., DBU) suppresses N2-alkylation, favoring N1-selectivity.

  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures to minimize side reactions.

Optimization Strategies for Industrial-Scale Production

Continuous Flow Synthesis

Recent advances in continuous flow systems improve scalability and safety:

  • Reactor Design : Tubular reactors with in-line IR monitoring enable real-time adjustment of temperature (70–100°C) and residence time (30–60 minutes).

  • Yield Enhancement : Automated solvent switching reduces purification steps, increasing overall yield to >65%.

Catalytic Innovations

  • Palladium Catalysis : Suzuki-Miyaura coupling introduces oxan-4-yl boronic esters to halogenated pyrazoles, achieving >80% yield with Pd(PPh₃)₄ .

  • Microwave Assistance : Microwave irradiation (150°C, 20 minutes) accelerates cyclocondensation, reducing reaction times by 70%.

Comparative Analysis of Synthetic Routes

Table 1. Summary of Key Preparation Methods

MethodStarting MaterialsConditionsYieldPurity (HPLC)
CyclocondensationOxan-4-ylamine, 2,4-pentanedioneDMF, 85°C, 1.5 h38–71%>95%
Nucleophilic Alkylation3,5-Dimethyl-1H-pyrazole, oxan-4-yl bromideK₂CO₃, DMF, 80°C, 12 h45–68%>90%
Continuous FlowOxan-4-ylamine, 2,4-pentanedioneTubular reactor, 90°C, 45 min65–72%>97%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the oxan-4-yl protons (δ 1.5–4.0 ppm, multiplet) and pyrazole methyl groups (δ 2.32 ppm, singlet).

  • IR Spectroscopy : Absorbance at 1650 cm⁻¹ confirms C=N stretching.

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the oxan-4-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at position 1 of the pyrazole ring significantly influences the compound’s reactivity, solubility, and biological interactions. Below is a comparative analysis with key analogs:

3,5-Dimethyl-1-phenyl-1H-pyrazole
  • Substituent : Phenyl group (aromatic, planar).
  • Synthesis : Prepared via ruthenium-catalyzed C–H alkylation, yielding regiodivergent products (e.g., 32% yield for meta-alkylated derivatives) .
  • Its aromaticity contrasts with the electron-donating oxan-4-yl group, which may increase solubility in polar solvents.
3,5-Diphenyl-1H-pyrazole
  • Substituent : Two phenyl groups (positions 3 and 5).
  • Biological Activity : Demonstrates cytotoxic and pro-oxidant effects in vitro, with MTT and LDH assays confirming dose-dependent oxidative stress .
  • Structural Data : Single-crystal X-ray diffraction confirms planar geometry, stabilized by π-π interactions .
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
  • Substituent : Oxetane (4-membered oxygen ring) at position 1.
  • Applications : Bromine at position 4 enables cross-coupling reactions, while the strained oxetane ring may enhance metabolic stability in drug design .
3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • Substituent : Tetrahydropyran-2-yl (positional isomer of oxan-4-yl).
  • Reactivity : Boronic ester derivatives (e.g., C16H27BN2O3) are used in Suzuki-Miyaura coupling, highlighting the role of boron in synthetic applications .

Physicochemical Properties

A comparative table of key parameters is presented below:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Properties/Activities
3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazole Oxan-4-yl (6-membered O-ring) C11H16N2O 192.26 Hypothesized moderate lipophilicity; potential for hydrogen bonding via ether oxygen.
3,5-Dimethyl-1-phenyl-1H-pyrazole Phenyl C11H12N2 172.23 Used in catalytic alkylation; aromatic substituent enhances crystallinity .
3,5-Diphenyl-1H-pyrazole Phenyl (positions 3 and 5) C15H12N2 220.27 Cytotoxic (IC50: 10–50 µM in MTT assay); induces oxidative stress .
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole Oxetane + Br C8H11BrN2O 231.10 Bromine enables cross-coupling; strained oxetane may improve metabolic stability .

Q & A

Q. What are the optimized synthetic routes for 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis involves two critical steps: (1) pyrazole ring formation via condensation of hydrazine derivatives with 1,3-diketones, and (2) alkylation at the 1-position using oxan-4-yl halides. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during alkylation.
  • Temperature : 60–80°C balances reaction rate and side-product formation.
  • Catalysts : Sodium hydride or K₂CO₃ facilitates deprotonation and substitution.
  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. Yield discrepancies (e.g., 60–85%) across studies often stem from moisture sensitivity or incomplete alkylation, necessitating inert atmospheres and anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons (δ 140–150 ppm) .
  • Single-crystal XRD : Rigaku diffractometers (Mo-Kα radiation) resolve bond lengths/angles, with SHELXL refinement achieving R-factors <0.05. Example: C—N bond lengths ~1.34 Å .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 209.1294) with <3 ppm error .

Advanced Research Questions

Q. How can computational tools like Mercury and SHELX analyze crystal structures and hydrogen-bonding networks?

  • Mercury : Visualizes π-π stacking (3.8–4.2 Å distances) and hydrogen bonds (e.g., C—H···O interactions between oxan-4-yl oxygen and pyrazole protons). Customizable lighting enhances depth perception in packing diagrams .
  • SHELXL : Refines disorder models (e.g., oxan-4-yl ring conformers) using TWIN/BASF commands. Graph set analysis (e.g., Etter’s D(2) motifs) categorizes H-bonding patterns, critical for predicting solubility .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Yield optimization : Replicate reactions under strictly anhydrous conditions (Schlenk line) to mitigate hydrolysis. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Spectral validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For XRD discrepancies, reprocess raw data with Olex2 or check for twinning .

Q. How is regioselectivity in electrophilic substitution studied for this compound?

  • DFT calculations : Identify electron-rich sites (e.g., C-4 position) using Mulliken charges.
  • Directed functionalization : Introduce boronate esters (e.g., Suzuki coupling) at C-4, confirmed via LC-MS and ¹H NMR integration .

Q. How do hydrogen-bonding interactions affect solid-state stability and formulation?

  • Thermal analysis : TGA shows decomposition >200°C when strong H-bonds (N—H···O) exist.
  • Co-crystallization : Co-formers like succinic acid modify melting points (DSC) and dissolution rates. Hirshfeld surfaces quantify H-bond contributions (e.g., 30% vs. van der Waals interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.